
(3-Phenoxybenzyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenoxybenzyl)hydrazine hydrochloride is an organic compound with the molecular formula C13H15ClN2O It is a derivative of hydrazine, characterized by the presence of a phenoxybenzyl group attached to the hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxybenzyl)hydrazine hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the hydrazine derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenoxybenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The phenoxybenzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include azines, substituted hydrazines, and various hydrazone derivatives. These products are often characterized using techniques such as NMR, HPLC, and mass spectrometry .
Aplicaciones Científicas De Investigación
(3-Phenoxybenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of (3-Phenoxybenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methylbenzyl)hydrazine hydrochloride
- (3-Benzyloxyphenyl)hydrazine hydrochloride
- (3-Hydroxybenzylhydrazine dihydrochloride)
Uniqueness
(3-Phenoxybenzyl)hydrazine hydrochloride is unique due to the presence of the phenoxybenzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity. These unique features make it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C13H15ClN2O |
|---|---|
Peso molecular |
250.72 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c14-15-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12;/h1-9,15H,10,14H2;1H |
Clave InChI |
IYMYZMVMDAKKPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


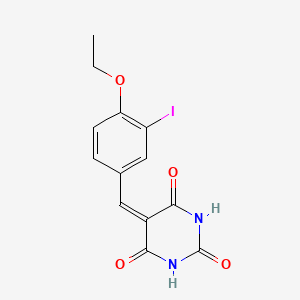
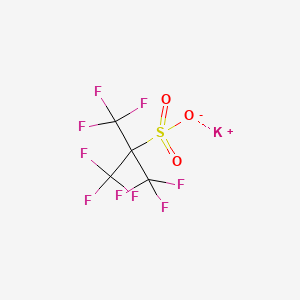
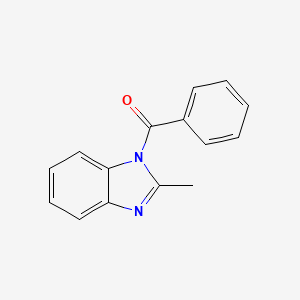
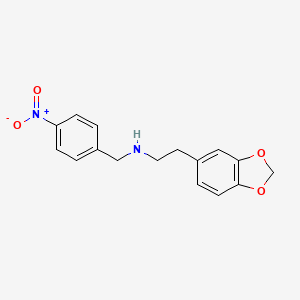

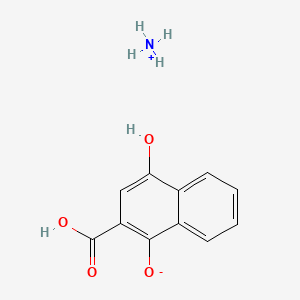

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12500491.png)
![(S)-3-[(S)-2-(Boc-amino)-4-chloro-3-oxobutyl]pyrrolidin-2-one](/img/structure/B12500498.png)
![Methyl 3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500505.png)
![(8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetic acid](/img/structure/B12500507.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12500513.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12500514.png)
